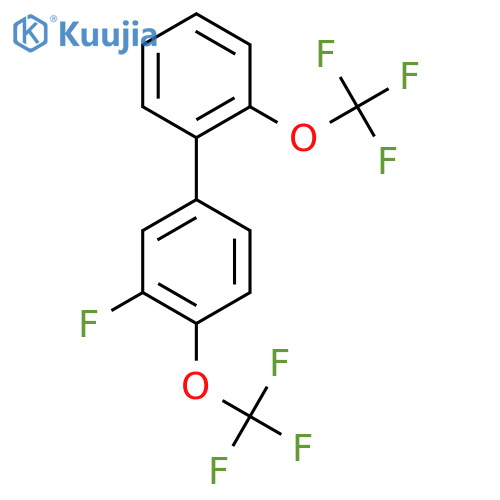

Cas no 1261751-76-1 (4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl)

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl

-

- インチ: 1S/C14H7F7O2/c15-10-7-8(5-6-12(10)23-14(19,20)21)9-3-1-2-4-11(9)22-13(16,17)18/h1-7H

- InChIKey: IFAKEVVRCVQKIU-UHFFFAOYSA-N

- SMILES: FC1=C(C=CC(=C1)C1C=CC=CC=1OC(F)(F)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 9

- 重原子数量: 23

- 回転可能化学結合数: 3

- 複雑さ: 382

- XLogP3: 6

- トポロジー分子極性表面積: 18.5

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011004177-1g |

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl |

1261751-76-1 | 97% | 1g |

1,579.40 USD | 2021-07-05 | |

| Alichem | A011004177-250mg |

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl |

1261751-76-1 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A011004177-500mg |

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl |

1261751-76-1 | 97% | 500mg |

823.15 USD | 2021-07-05 |

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenylに関する追加情報

4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl (CAS No. 1261751-76-1)

The compound 4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl, with CAS number 1261751-76-1, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes two trifluoromethoxy groups attached to the biphenyl system and a fluorine atom at the 3-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.

Recent studies have highlighted the potential of 4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl in the development of advanced materials, particularly in the realm of organic electronics. Its electron-withdrawing trifluoromethoxy groups enhance the molecule's ability to participate in π-conjugation, which is crucial for applications such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that this compound can significantly improve the charge transport properties of organic semiconductors, leading to more efficient electronic devices.

In addition to its electronic applications, 4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl has also been explored for its role in drug discovery. The fluorine atom at the 3-position introduces additional electronic complexity, which can be advantageous in modulating pharmacokinetic properties. Recent findings suggest that this compound may serve as a lead molecule for designing novel pharmaceutical agents targeting specific biological pathways.

The synthesis of 4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl involves a multi-step process that typically includes nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability. These developments have made it more accessible for both academic research and industrial applications.

From an environmental standpoint, understanding the degradation pathways of 4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl is critical for assessing its ecological impact. Studies have shown that this compound exhibits moderate persistence in certain environmental conditions due to its stable aromatic structure. However, ongoing research aims to develop biodegradation strategies to mitigate any potential environmental risks associated with its use.

In conclusion, 4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl (CAS No. 1261751-76-1) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties continue to drive innovative research efforts, positioning it as a key player in the advancement of modern materials science and pharmacology.

1261751-76-1 (4,2'-Bis(trifluoromethoxy)-3-fluorobiphenyl) Related Products

- 2172466-37-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid)

- 13523-95-0(4-Benzyloxygramine)

- 1806751-50-7(2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)

- 1806922-01-9(4-Chloro-3-(difluoromethyl)-2-fluoro-6-hydroxypyridine)

- 1805476-52-1(Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate)

- 2228332-95-2(1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole)

- 914349-01-2(tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate)

- 2227817-26-5(rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol)

- 1805042-48-1(2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile)

- 1326827-55-7(1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane)